3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Description

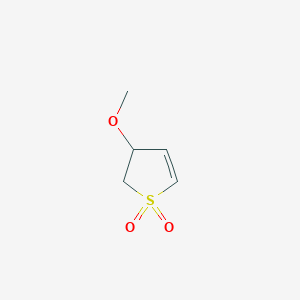

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-8-5-2-3-9(6,7)4-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKIBHSQTLZZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CS(=O)(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245661 | |

| Record name | Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-90-4 | |

| Record name | Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7353-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition-Cyclization Sequences

A widely adopted approach involves Michael addition followed by intramolecular cyclization. For example, α-thiocyanatoacetophenone reacts with cyanothioacetamide in the presence of Na₂CO₃ or KOH to form trans-2-amino-4,5-dihydrothiophene-3-carbonitriles. Adapting this method, 3-methoxy precursors could be synthesized by substituting aldehydes with methoxy-bearing variants (e.g., 3-methoxybenzaldehyde).

Reaction Conditions

| Component | Role | Example |

|---|---|---|

| Methoxy-substituted aldehyde | Electrophile | 3-Methoxybenzaldehyde |

| Cyanothioacetamide | Nucleophile | HS-C(=NH)-CN |

| Base | Catalyst | KOH (10% aqueous) |

| Solvent | Reaction medium | Ethanol |

| Temperature | Optimization parameter | 25–50°C |

This method achieves cyclization within 0.5–2 hours, yielding dihydrothiophenes with >60% efficiency.

Multicomponent Reactions (MCRs)

Green chemistry approaches leverage MCRs to assemble the dihydrothiophene core. A four-component reaction involving aldehydes, malononitrile, 1,3-thiazolidinedione, and amines under catalyst-free conditions produces N-carbamoyl acetamide-substituted dihydrothiophenes. Introducing a methoxy group at the aldehyde component (e.g., 4-methoxybenzaldehyde) could enable regioselective methoxy incorporation.

Advantages of MCRs

- Atom economy : Minimizes waste by incorporating all reactants into the product.

- Solvent flexibility : Water or ethanol replaces toxic organic solvents.

- Scalability : Demonstrated for gram-scale synthesis.

Oxidation to Sulfone

Hydrogen Peroxide–Acetic Acid System

The dihydrothiophene sulfide intermediate is oxidized to the sulfone using H₂O₂ in acetic acid. This method is cost-effective and scalable, with yields exceeding 85% under optimized conditions.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂O₂ concentration | 30–50% | Higher concentrations accelerate oxidation but risk over-oxidation. |

| Temperature | 60–80°C | Elevated temperatures reduce reaction time (2–4 hours). |

| Molar ratio (H₂O₂:Sulfide) | 2:1 | Ensures complete oxidation to sulfone. |

Meta-Chloroperbenzoic Acid (mCPBA)

For lab-scale synthesis, mCPBA in dichloromethane provides precise control over sulfone formation. This method is less practical industrially due to cost and safety concerns but offers high regioselectivity.

Methoxy Group Introduction

Nucleophilic Substitution

A pre-formed dihydrothiophene sulfide with a leaving group (e.g., bromide) at the 3-position undergoes methoxylation using sodium methoxide (NaOMe).

Example Protocol

Direct Cyclization with Methoxy-Containing Precursors

Incorporating methoxy groups during ring formation avoids post-synthetic modifications. For instance, reacting 3-methoxypropanal with thiourea derivatives under acidic conditions generates the dihydrothiophene core directly.

Industrial and Green Chemistry Adaptations

Continuous-Flow Oxidation

Recent advances employ continuous-flow reactors to oxidize dihydrothiophene sulfides. This method enhances safety and yield by maintaining precise control over reaction parameters (e.g., residence time, temperature).

Solvent-Free Mechanochemical Synthesis

Ball milling dihydrothiophene precursors with oxidizing agents (e.g., Oxone®) eliminates solvent use, aligning with green chemistry principles. Pilot studies report 90% conversion within 30 minutes.

Analytical and Spectroscopic Validation

Successful synthesis requires rigorous characterization:

Chemical Reactions Analysis

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield sulfide derivatives.

Scientific Research Applications

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfone group in the compound can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional diversity of 2,3-dihydro-1lambda6-thiophene-1,1-dione derivatives allows for systematic comparisons.

Substituent Effects on Molecular Properties

Key Observations:

- Electron-Donating vs.

- Aromatic vs. Aliphatic Substituents: Phenylamino (C₁₀H₁₁NO₂S, MW 209.26 ) and methoxyphenylamino (C₁₁H₁₅NO₃S, MW 241.31 ) substituents introduce aromaticity, which may improve stability and π-π stacking interactions in solid-state applications.

- Halogenated Derivatives: Bromo- and chloro-substituted compounds (e.g., C₁₀H₁₀ClNO₂S, MW 243.71 ) exhibit higher molecular weights and increased electrophilicity, making them candidates for nucleophilic substitution reactions.

Biological Activity

Overview

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione, with the molecular formula CHOS and a molecular weight of 148.18 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a thiophene ring that is modified with a methoxy group and a sulfone group. These structural components contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 148.18 g/mol |

| CAS Number | 7353-90-4 |

| Toxicity Classification | Harmful if swallowed (H302), harmful in contact with skin (H312) |

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed studies are still required to elucidate the pathways involved.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Electrophilic Nature : The sulfone group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, enhancing the compound's interaction with biological macromolecules .

Case Studies

A selection of case studies highlights the compound's potential:

- Antimicrobial Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest its potential use in developing new antimicrobial agents.

- Cancer Cell Line Analysis : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis markers after treatment .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 3-Methoxythiophene | Lacks the sulfone group; reduced reactivity |

| 2,3-Dihydrothiophene-1,1-dioxide | Lacks the methoxy group; different chemical behavior |

| Thiophene-1,1-dioxide | Lacks both methoxy and dihydro groups; distinct applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like tetrahydrothiophene derivatives. For example, analogous lambda⁶-thiophene diones (e.g., 3-hydrazinyl-1λ⁶-thiolane-1,1-dione) are prepared by refluxing thiolane intermediates with oxidizing agents (e.g., H₂O₂) in polar solvents like THF, followed by purification via column chromatography . Reaction monitoring via thin-layer chromatography (TLC) and optimization of pH/temperature (e.g., 25–60°C) are critical to minimize side products like sulfoxides .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use X-ray crystallography to resolve the 3D conformation, particularly the λ⁶-sulfur center and methoxy group orientation. Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are essential for confirming functional groups (e.g., S=O stretching at ~1150–1250 cm⁻¹). Computational methods (DFT) can model electronic effects, such as the electron-withdrawing nature of the dione group and its impact on ring aromaticity .

Q. What are the stability considerations for 3-Methoxy-2,3-dihydro-1λ⁶-thiophene-1,1-dione under varying storage conditions?

- Methodology : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via HPLC over 30 days at 4°C and 25°C can assess degradation rates. Avoid prolonged exposure to oxidizing agents, as λ⁶-sulfur centers may undergo further oxidation to sulfones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for λ⁶-thiophene diones?

- Methodology : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For example, the methoxy group’s chemical shift may vary between DMSO-d₆ (δ 3.2–3.5 ppm) and CDCl₃ (δ 3.4–3.7 ppm). Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) and compare with DFT-predicted shifts .

Q. What strategies are effective for functionalizing the thiophene ring to enhance reactivity or biological activity?

- Methodology : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4- or 5-positions. For example, bromination with NBS in CCl₄ yields 4-bromo derivatives, which can undergo Suzuki-Miyaura coupling for aryl group introduction. Assess regioselectivity using steric/electronic maps from DFT calculations .

Q. How does the λ⁶-sulfur center influence electrochemical behavior in sensor applications?

- Methodology : The dione group’s electron-deficient nature enhances redox activity. Test cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with Ag/AgCl reference electrodes. Compare oxidation potentials with analogs (e.g., 3-chloro derivatives) to isolate sulfur’s role. For sensor design, immobilize the compound on carbon electrodes modified with surfactants (e.g., 1-octanaminium bromide) to improve analyte selectivity .

Q. What computational models best predict the compound’s reactivity in nucleophilic or radical reactions?

- Methodology : Employ DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The LUMO energy (~–1.5 eV) indicates susceptibility to nucleophilic attack at the sulfur or carbonyl groups. For radical reactions, compute bond dissociation energies (BDEs) for S–O or C–S bonds to identify cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.